5-Fluorothiophene-2-carboxylic acid

D-Amino Acid Oxidase (DAO) Inhibition Medicinal Chemistry Schizophrenia Drug Discovery

5-Fluorothiophene-2-carboxylic acid (CAS 4377-58-6, C5H3FO2S, MW 146.14 g/mol) is a 5-fluorinated derivative of thiophene-2-carboxylic acid, classified as a halogenated heterocyclic carboxylic acid building block. This white to pale yellow solid (mp 139–141 °C) features a single fluorine atom at the 5-position of the thiophene ring, which imparts distinct electronic properties compared to the parent thiophene-2-carboxylic acid and other 5-halogen congeners.

Molecular Formula C5H3FO2S
Molecular Weight 146.14 g/mol
CAS No. 4377-58-6
Cat. No. B1314584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorothiophene-2-carboxylic acid
CAS4377-58-6
Molecular FormulaC5H3FO2S
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)F)C(=O)O
InChIInChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeyXQURBTZGKJENJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorothiophene-2-carboxylic Acid (CAS 4377-58-6): A Halogenated Thiophene Building Block for Pharmaceutical and Materials Intermediates


5-Fluorothiophene-2-carboxylic acid (CAS 4377-58-6, C5H3FO2S, MW 146.14 g/mol) is a 5-fluorinated derivative of thiophene-2-carboxylic acid, classified as a halogenated heterocyclic carboxylic acid building block [1]. This white to pale yellow solid (mp 139–141 °C) features a single fluorine atom at the 5-position of the thiophene ring, which imparts distinct electronic properties compared to the parent thiophene-2-carboxylic acid and other 5-halogen congeners. It serves as a versatile intermediate in medicinal chemistry—most notably as a key scaffold in structure–activity relationship (SAR) programs targeting D-amino acid oxidase (DAO) [2]—and is cited in patent literature as a precursor for organic optoelectronic materials [3].

Why Generic Substitution of 5-Fluorothiophene-2-carboxylic Acid with Other Thiophene Carboxylic Acids Is Not Scientifically Valid


Although 5-fluorothiophene-2-carboxylic acid belongs to the broader class of thiophene-2-carboxylic acids, its substitution with the parent compound (CAS 527-72-0) or with 5-chloro, 5-bromo, or 5-methyl analogues cannot be assumed to yield equivalent biological or physicochemical outcomes. Systematic SAR studies against human D-amino acid oxidase (DAO) demonstrate that the identity of the 5-substituent profoundly influences inhibitory potency, with IC50 values spanning nearly two orders of magnitude across close structural analogs tested under identical assay conditions [1]. Furthermore, the electron-withdrawing fluorine atom alters the compound‘s lipophilicity (XLogP3 ≈ 1.9 [2] vs. ~1.57 for the unsubstituted parent [3]) and carboxylic acid acidity (predicted pKa ≈ 3.33 [4]), parameters that directly affect solubility, membrane permeability, and downstream reactivity in coupling reactions. These quantitative differences underscore why procurement decisions must be based on specific compound identity rather than class-level interchangeability.

Quantitative Differentiation Evidence for 5-Fluorothiophene-2-carboxylic Acid Versus Closest Structural Analogs


DAO Inhibitory Potency: 5-Fluoro Analog (1b) is 5.6-Fold More Potent than Parent Thiophene-2-Carboxylic Acid (1a)

In a direct head-to-head comparison under identical assay conditions (human DAO, pH 8.5, 23 °C), 5-fluorothiophene-2-carboxylic acid (compound 1b) inhibited DAO with an IC50 of 1.4 ± 0.1 µM, representing a 5.6-fold improvement in potency over the unsubstituted parent thiophene-2-carboxylic acid (compound 1a, IC50 = 7.8 ± 1.7 µM) [1]. The 5-fluoro analog also outperformed 5-methyl (1e, IC50 = 4.6 ± 0.5 µM) by 3.3-fold, and was equipotent with 5-bromo (1d, IC50 = 1.3 ± 0.2 µM). Only 5-chloro (1c, IC50 = 0.72 ± 0.07 µM) exhibited superior potency among mono-halogenated 5-substituted analogs [1].

D-Amino Acid Oxidase (DAO) Inhibition Medicinal Chemistry Schizophrenia Drug Discovery

Lipophilicity Tuning: 5-Fluoro Analog Occupies a Distinct logP Window Between Unsubstituted and 5-Chloro Analogs

Computational predictions and experimental database values position 5-fluorothiophene-2-carboxylic acid in a distinct lipophilicity range that differentiates it from key comparators. The XLogP3 of the 5-fluoro analog is 1.9 [1], compared to 1.57 for unsubstituted thiophene-2-carboxylic acid [2] and 2.4 for 5-chlorothiophene-2-carboxylic acid . The incremental logP shift of approximately +0.33 relative to the parent and -0.5 relative to the 5-chloro analog provides a quantitatively defined window for modulating membrane permeability and aqueous solubility in lead optimization campaigns.

Physicochemical Property Optimization Drug-Likeness Lipophilic Ligand Efficiency

Synthetic Accessibility: Two-Step Route Delivers 85% Overall Yield, Enabling Scalable Procurement

The synthesis of 5-fluorothiophene-2-carboxylic acid has been optimized to deliver high overall yields via a practical two-step sequence. Chambers and Marfat (2000) reported an improved route securing the compound in 62% overall yield over two steps [1]. A subsequent patent (CN102731471A, 2012) disclosed a further optimized process using KF/Ph4PBr in sulfolane/toluene followed by hydrolysis, achieving a two-step total yield as high as 85% [2]. This compares favorably with the multi-step sequences typically required for the 5-bromo and 5-iodo analogs, which often necessitate lithiation or halogen-exchange steps at cryogenic temperatures and yield inconsistent results on scale [3].

Process Chemistry Scalable Synthesis Cost-Effective Procurement

Electronic Modulation: Fluorine's Strong Electron-Withdrawing Effect Differentiates Reactivity from 5-Methyl and 5-Hydrogen Analogs

The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (−I) on the thiophene ring, which is both qualitatively and quantitatively distinct from the electron-donating effect of the 5-methyl analog or the neutral 5-H parent. This electronic modulation manifests in the carboxylic acid pKa: the 5-fluoro analog exhibits a predicted pKa of approximately 3.33 [1], significantly lower than the parent thiophene-2-carboxylic acid (pKa ~3.5–3.6, estimated from benzoic acid analogies [2]), reflecting enhanced acidity. The resulting increased carboxylate nucleofugality can accelerate amide coupling and esterification reactions, providing a kinetic advantage in library synthesis workflows.

Electronic Effects Reactivity Tuning Cross-Coupling Chemistry

Validated Application Scenarios for 5-Fluorothiophene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: D-Amino Acid Oxidase (DAO) Inhibitor Lead Optimization Programs

The 5.6-fold potency enhancement of 5-fluorothiophene-2-carboxylic acid (IC50 = 1.4 µM) over the parent thiophene-2-carboxylic acid scaffold (IC50 = 7.8 µM), combined with its intermediate lipophilicity (XLogP3 = 1.9), makes it the preferred starting building block for DAO inhibitor SAR campaigns targeting schizophrenia and related neurological disorders [1]. Researchers synthesizing focused libraries around the thiophene-2-carboxylic acid pharmacophore can leverage the 5-fluoro analog's balanced potency–property profile to explore substitution vectors at the 3- and 4-positions without the metabolic liability associated with the 5-chloro congener.

Process Development: Scalable Synthesis of Fluorinated Heterocyclic Intermediates for Kilogram-Scale Supply

The availability of a validated two-step synthetic route delivering 85% overall yield from 5-nitrothiophene-2-carbonitrile [2] positions 5-fluorothiophene-2-carboxylic acid as a logistically viable intermediate for process chemistry scale-up. Procurement teams supporting early-phase GMP manufacturing can confidently source this compound, knowing that the optimized patent route (CN102731471A) eliminates the need for cryogenic lithiation or expensive fluorinating reagents that constrain the scalability of competing 5-bromo and 5-iodo analogs.

Physicochemical Property Screening: Parallel Library Design Requiring Defined logP Increments

For medicinal chemistry groups constructing property-based screening cascades, the quantified logP difference (ΔlogP = +0.33 vs. parent; ΔlogP = −0.5 vs. 5-chloro analog) enables rational selection of 5-fluorothiophene-2-carboxylic acid as the optimal balance between polarity and permeability [3]. This informed procurement decision prevents the accumulation of overly lipophilic leads that would arise from exclusive use of the 5-chloro or 5-bromo scaffolds, thereby improving ligand efficiency metrics across compound libraries.

Organic Electronics: Precursor for Fluorinated Thiophene-Based Optoelectronic Materials

Chinese patent CN102731471A explicitly identifies 5-fluorothiophene-2-carboxylic acid as a precursor for organic optoelectronic materials, citing the electron-rich thiophene core [2]. The electron-withdrawing fluorine substituent modulates the HOMO–LUMO gap of derived polymers and small molecules, making this compound a strategically differentiated building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) relative to non-fluorinated or alkyl-substituted thiophene carboxylic acid analogs.

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